4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride (MDBSF) is a fluorinated sulfonyl compound that has been widely used in scientific research applications. It is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. MDBSF is a useful reagent for the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies.
Mechanism Of Action
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is a fluorinated sulfonyl compound that has a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. The fluorine atom in 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is highly reactive, and the compound is capable of forming strong covalent bonds with other molecules. This allows 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride to act as a catalyst in various reactions, and to form strong bonds with other molecules, such as proteins and peptides.
Biochemical And Physiological Effects
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been used in many biochemical and physiological studies. It has been found to have a variety of effects on biological systems, including the inhibition of enzymes, the regulation of cell signaling pathways, and the induction of apoptosis. In addition, 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been found to have anti-inflammatory, anti-tumor, and anti-viral effects.
Advantages And Limitations For Lab Experiments
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride is a versatile compound with a wide variety of potential applications in organic synthesis, biochemistry, and pharmacology. The advantages of using 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in lab experiments include its high reactivity, its ability to form strong covalent bonds with other molecules, and its low cost. However, 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride can also be toxic and can cause irritation to the skin and eyes, and should be handled with care.
Future Directions
The potential applications of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride are vast, and there are many future directions that can be explored. These include the development of new synthesis methods for 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride, the use of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in drug development, the use of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride in biochemistry and physiology research, and the development of new 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride-based compounds for use in medical treatments. Additionally, further research into the biochemical and physiological effects of 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride could lead to the development of new drugs and therapies.
Scientific Research Applications
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has been widely used in scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used in the synthesis of various compounds, including drugs, and has been used in many biochemical and physiological studies. 4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride has also been used as a reagent in the synthesis of peptides, proteins, and other biologically active molecules.
properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4S/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)16(11,12)13/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYUDQLBCNNLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dioxolan-2-yl)benzene-1-sulfonyl fluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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